molecular formula C13H17ClN2O4 B13500228 (2R)-2-(tert-butoxycarbonylamino)-3-(4-chloro-2-pyridyl)propanoic acid

(2R)-2-(tert-butoxycarbonylamino)-3-(4-chloro-2-pyridyl)propanoic acid

Cat. No.: B13500228
M. Wt: 300.74 g/mol
InChI Key: PRLVSXCLNKYELE-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloropyridin-2-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloropyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then interact with various biological targets. The chloropyridine moiety may participate in binding interactions with enzymes or receptors, influencing their activity and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloropyridin-2-yl)propanoic acid apart is its combination of a Boc-protected amino group and a chloropyridine moiety. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable for targeted research and applications .

Properties

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

3-(4-chloropyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)7-9-6-8(14)4-5-15-9/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

PRLVSXCLNKYELE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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